2-[2-(Methylsulfanyl)phenyl]acetic acid
Overview
Description
2-[2-(Methylsulfanyl)phenyl]acetic acid is a chemical compound that features a methyl sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This structure is a part of various synthesized compounds that have been studied for their chemical and physical properties, as well as their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including hydrolytic transformations and condensation reactions. For instance, hydrolytic transformations under microwave irradiation in an alkaline medium have been used to produce N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids in good yields . Additionally, a one-pot reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones has been reported to proceed via a double Michael addition-aldol reaction, forming unexpected products .
Molecular Structure Analysis
The crystal structure of a compound closely related to this compound, namely [4-(Methylsulfanyl)Phenyl]Acetic Acid, has been determined. It crystallizes in the triclinic space group with two molecules in the asymmetric unit. The molecules are linked by classic O–H···O hydrogen-bonded dimers, forming a R22(8) graph-set motif . The dihedral angles between the mean planes of the benzyl groups within the same dimer are significant, indicating the spatial arrangement of the
Scientific Research Applications
1. Application in Pharmaceutical Research
2-[2-(Methylsulfanyl)phenyl]acetic acid and its derivatives have been explored in pharmaceutical research for their potential therapeutic applications. For instance, a study evaluated a novel DP2 receptor antagonist, which is related to this compound, for treating inflammatory and respiratory diseases, including asthma. This research included Phase I clinical data, highlighting the compound's potential in medical applications (Norman, 2011).
2. Use in Synthesis and Chemical Structure Analysis
Research has also been conducted on the synthesis, polarity, and structure of compounds related to this compound. For example, the conformations of certain derivatives were studied using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015). Another study focused on the crystal structure of a compound closely related to this compound, providing insights into its molecular arrangement and stability (Jasinski et al., 2009).
3. Development of Anti-Inflammatory Agents
Some derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. These studies have contributed to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives demonstrated significant activity in the adjuvant arthritis test, with low ulcerogenic potential (Atkinson et al., 1983).
4. Electrochemical Studies
This compound derivatives have been involved in electrochemical studies, particularly in the context of supercapacitor applications. Research has focused on enhancing the electrochemical properties of specific films using derivatives of this compound, indicating its potential in energy storage technologies (Kowsari et al., 2019).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used in chromatographic methods. For example, a study developed a high-performance liquid chromatography (HPLC) method for separating stereo isomers of a related compound, demonstrating the compound's utility in analytical separations (Davadra et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2-methylsulfanylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRVZRJMWNFSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501594 | |
Record name | [2-(Methylsulfanyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10419-34-8 | |
Record name | [2-(Methylsulfanyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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